molecular formula C15H12ClN3O4S B2461667 Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1987286-78-1

Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2461667
CAS RN: 1987286-78-1
M. Wt: 365.79
InChI Key: SNQITGWAZDEDCI-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, also known as 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid ethyl ester, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of 148-151 °C. It is primarily used as a reactant in the synthesis of other compounds, particularly those with pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry Applications

a. Kinase Inhibitors for Cancer Therapy: ECPP derivatives have emerged as potent kinase inhibitors. Specifically, analogs of ECPP substituted with different amines exhibit promising activity against 3-Phosphoinositide-Dependent Kinase 1 (PDK1) , a critical target in cancer therapy. These compounds hold potential for developing novel anticancer agents .

b. Innovative Treatments for Inflammatory Skin Disorders: Researchers have explored ECPP-based compounds for managing inflammatory skin conditions like atopic dermatitis. By leveraging ECPP’s unique structure, scientists aim to develop innovative therapies that alleviate skin inflammation and improve patient outcomes.

c. Drug Discovery and Organic Synthesis: Recent advancements in ECPP synthesis methods have enhanced efficiency and accessibility for researchers. ECPP’s significance lies in its role as a versatile scaffold, facilitating drug discovery and the creation of organic compounds. Its solubility in polar solvents and stability under specific conditions make it valuable in these fields.

Synthesis Challenges and Ongoing Exploration

Synthesizing ECPP involves intricate multi-step organic reactions, demanding precise control of reaction conditions. Despite these challenges, its versatility and potential applications continue to drive interest in both academic and industrial research settings.

properties

IUPAC Name

ethyl 7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S/c1-2-23-15(20)12-8-11-13(16)17-9-18-14(11)19(12)24(21,22)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQITGWAZDEDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

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